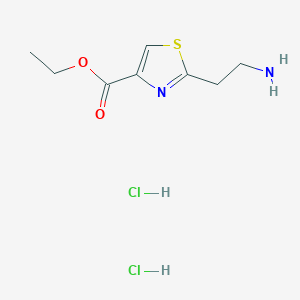

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride

Übersicht

Beschreibung

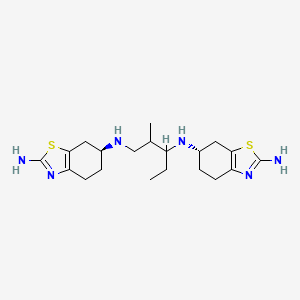

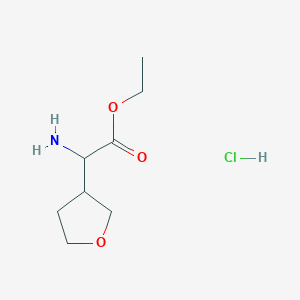

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride is a chemical compound with the CAS Number: 1301739-46-7 . It has a molecular weight of 274.19 and its IUPAC name is ethyl 2-(2-aminoethyl)-1H-1lambda3-thiazole-4-carboxylate dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2S.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 28 C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

This compound has been utilized as a starting material for synthesizing a range of heterocyclic analogues with promising roles as antibacterial and antifungal agents . The presence of the thiazole moiety is particularly significant in the development of new drugs with antimicrobial properties.

Anti-inflammatory and Analgesic Research

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride serves as a precursor in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties . This is crucial for the development of new medications that can alleviate pain and reduce inflammation in various medical conditions.

Antitumor Activity Exploration

The compound’s derivatives have been explored for their potential antitumor activities. This research is vital for discovering new chemotherapeutic agents that can target and destroy cancer cells more effectively .

Drug Discovery and Organic Synthesis

Due to its versatile chemical structure, Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride is used in drug discovery and organic synthesis. It provides a framework for creating a wide array of chemical entities that can be tested for various pharmacological activities.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science. It can be used in the synthesis of novel materials with potential use in various industries.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound has been shown to have a high binding affinity, particularly when a hydroxyl group is substituted on the benzene ring . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to a downstream effect of weakening the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Result of Action

The result of the action of Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate dihydrochloride is the inhibition of bacterial growth . By disrupting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the proper formation of the bacterial cell wall, which can lead to cell lysis and death . This makes the compound potentially useful as an antibacterial agent .

Eigenschaften

IUPAC Name |

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDUPXCQVHOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

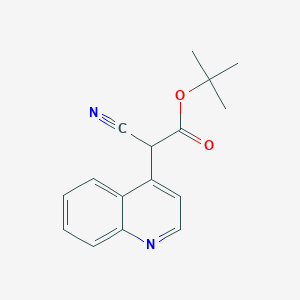

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)

![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)

![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)

![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)